
1-(3-(Piperidin-1-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Piperidin-1-yl)phenyl)ethanone is an organic compound with the molecular formula C13H17NO. It is a derivative of phenyl ethanone, where the phenyl ring is substituted with a piperidin-1-yl group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-(Piperidin-1-yl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-bromophenyl ethanone with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Piperidin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanone derivatives.
Scientific Research Applications
Pharmaceutical Development
1-(3-(Piperidin-1-yl)phenyl)ethanone is primarily investigated for its potential as a pharmaceutical agent. Studies have shown that derivatives of this compound can act as selective serotonin receptor agonists, particularly targeting the 5-HT(1D) receptor, which is crucial in migraine treatment . The development of such agonists aims to reduce side effects commonly associated with migraine medications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance, it has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) as low as 0.0048 mg/mL have been reported against pathogens such as Escherichia coli and Bacillus mycoides, showcasing its potential as an antimicrobial agent .
Anticancer Properties
In vitro studies have highlighted the anticancer potential of this compound. It has shown significant inhibition of cell proliferation in melanoma and breast cancer cell lines, with IC50 values ranging from 2.4 nM to 9.2 nM. The mechanisms underlying these effects include the induction of apoptosis and cell cycle arrest in the G2/M phase, which prevents cancer cell division .
Case Studies and Research Findings
Numerous studies have explored the implications of this compound in various therapeutic contexts:
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that these compounds could effectively disrupt bacterial cell membranes, leading to cell death. The findings suggest potential applications in developing new antibiotics against resistant strains .
Case Study: Cancer Cell Inhibition
Another research study focused on the anticancer properties of this compound. It was found that treatment with this compound resulted in significant apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 1-(3-(Piperidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The piperidin-1-yl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but with a different substitution pattern.
2-Phenyl-1-(piperidin-1-yl)ethanone: Another isomer with different chemical properties
Uniqueness
1-(3-(Piperidin-1-yl)phenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted research applications .
Biological Activity
1-(3-(Piperidin-1-yl)phenyl)ethanone, also referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural components, which include a piperidine ring and a phenyl group, contributing to its interaction with various biological targets.
The molecular formula of this compound is C13H17N, with a molecular weight of approximately 201.29 g/mol. Its structure can be represented by the following SMILES notation: CC(=O)C1=CC(=C(C=C1)N1CCCCC1)C
. This compound's unique structure allows it to exhibit diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of pharmacology and medicinal chemistry. Notable areas of activity include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Preliminary tests suggest that this piperidine derivative possesses antifungal properties, particularly against Candida albicans, indicating its potential use in treating fungal infections .
- Receptor Interaction : The compound acts as an antagonist at histamine H3 receptors (H3R), which are implicated in various neurological processes. Binding affinity studies have shown that it competes effectively with known H3R antagonists, suggesting its utility in neurological drug development .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with their active sites, thus modulating metabolic pathways.
- Receptor Modulation : By binding to H3 receptors, it can alter neurotransmitter release patterns, which may have implications for conditions such as sleep disorders and cognitive impairments.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several piperidine derivatives, including this compound. The results indicated significant antibacterial activity against E. coli and S. aureus, with MIC values suggesting effective concentrations for therapeutic applications .
Study 2: Neurological Implications
In another investigation focusing on H3 receptor antagonism, the compound was tested alongside established antagonists. It demonstrated comparable binding affinity and efficacy in displacing radiolabeled histamine from H3 receptors in HEK293 cell membranes, highlighting its potential role in developing treatments for neurological disorders .
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, a comparative analysis was conducted:
Compound | Structure Type | Antimicrobial Activity | H3R Affinity (pKi) |
---|---|---|---|
This compound | Piperidine Derivative | Yes | 6.6 |
Benzyl-piperidine derivative | Piperidine Derivative | Moderate | 6.9 |
Other piperidine derivatives | Various | Variable | Variable |
This table illustrates that while many piperidine derivatives exhibit biological activity, this compound stands out due to its specific receptor interactions and antimicrobial efficacy.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H17NO/c1-11(15)12-6-5-7-13(10-12)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
WFQGAPQBLBCFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.